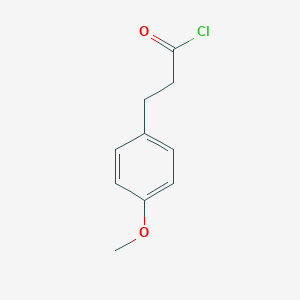

3-(4-Methoxyphenyl)propionylchlorid

Übersicht

Beschreibung

3-(4-Methoxyphenyl)propionyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)propionyl chloride is used in various scientific research applications, including:

Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Agrochemicals: In the production of herbicides and pesticides.

Dyestuffs: As a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

Target of Action

3-(4-Methoxyphenyl)propionyl chloride is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 3-(4-Methoxyphenyl)propionyl chloride interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-(4-Methoxyphenyl)propionyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound reacts with water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its reactivity and solubility.

Result of Action

The primary result of the action of 3-(4-Methoxyphenyl)propionyl chloride is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals, agrochemicals, and dyestuff .

Action Environment

The action of 3-(4-Methoxyphenyl)propionyl chloride is sensitive to environmental factors. It is air and moisture sensitive . It should be protected from humidity and water, and stored under dry inert gas away from oxidizing agents and moisture . It is also incompatible with bases . These factors can influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenyl)propionyl chloride can be synthesized through several methods. One common method involves the reaction of 3-(4-Methoxyphenyl)propionic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C10H12O3+SOCl2→C10H11ClO2+SO2+HCl

In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group[2][2].

Industrial Production Methods

In industrial settings, the production of 3-(4-Methoxyphenyl)propionyl chloride often involves large-scale reactions using similar chlorinating agents. The process is typically carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity[2][2].

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)propionyl chloride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Common Reagents and Conditions

Amines: React with 3-(4-Methoxyphenyl)propionyl chloride to form amides under mild conditions.

Alcohols: React with 3-(4-Methoxyphenyl)propionyl chloride to form esters, often in the presence of a base such as pyridine.

Water: Causes hydrolysis of the compound to form the corresponding carboxylic acid.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Methoxyphenyl)propionic acid: The parent compound from which 3-(4-Methoxyphenyl)propionyl chloride is derived.

4-Methoxybenzoyl chloride: Another acyl chloride with a similar structure but different reactivity.

Uniqueness

3-(4-Methoxyphenyl)propionyl chloride is unique due to its specific reactivity and applications in the synthesis of various derivatives. Its methoxy group provides distinct electronic properties, influencing its reactivity compared to other acyl chlorides .

Biologische Aktivität

3-(4-Methoxyphenyl)propionyl chloride, with the chemical formula CHClO, is a compound that has garnered attention for its potential biological activities. Despite limited direct studies on this specific compound, its structural analogs and derivatives suggest promising pharmacological properties. This article synthesizes available research findings, case studies, and relevant data regarding the biological activity of 3-(4-Methoxyphenyl)propionyl chloride.

- Molecular Weight : 198.65 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 274.1°C

- Melting Point : 37-41°C

- Flash Point : 109.6°C

Biological Activity Overview

While specific biological activities of 3-(4-Methoxyphenyl)propionyl chloride are not extensively documented, similar compounds exhibit various biological effects:

- Anti-inflammatory Properties : Compounds with methoxyphenyl groups have shown potential in reducing inflammation in various models.

- Antimicrobial Activity : Analogous derivatives have demonstrated effectiveness against certain bacterial strains, indicating a potential for antimicrobial applications.

- Cytotoxic Effects : Some studies suggest that related compounds may induce apoptosis in cancer cell lines, highlighting their possible utility in oncology.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of methyl derivatives of phenolic compounds similar to 3-(4-Methoxyphenyl)propionyl chloride. The results indicated that these compounds significantly reduced pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be relevant for treating inflammatory diseases .

Case Study 2: Antimicrobial Activity

Research focusing on methyl 3-(4-methoxyphenyl)propanoate (a close analog) revealed its effectiveness against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) demonstrating the compound's potential as an antimicrobial agent .

Case Study 3: Cytotoxicity in Cancer Cells

A series of experiments evaluated the cytotoxic effects of various phenolic compounds on different cancer cell lines. The findings indicated that compounds with similar structures to 3-(4-Methoxyphenyl)propionyl chloride induced apoptosis in breast and prostate cancer cells, with IC values ranging from 10 to 30 µM .

Data Table: Summary of Biological Activities

Mechanistic Insights

The biological activity of compounds like 3-(4-Methoxyphenyl)propionyl chloride may be attributed to their ability to modulate signaling pathways involved in inflammation and cell proliferation. For instance, the presence of methoxy groups can enhance lipophilicity, improving membrane permeability and bioavailability. This property is crucial for compounds targeting intracellular pathways.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVJPHCAWYRYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448790 | |

| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15893-42-2 | |

| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-(4-Methoxyphenyl)propanoyl chloride in the synthesis of 6,8-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin?

A1: 3-(4-Methoxyphenyl)propanoyl chloride acts as an acylating agent in this synthesis []. It reacts with 5,7-dimethoxyhomophthalic acid through a condensation reaction, ultimately leading to the formation of the target isocoumarin derivative. This reaction is crucial for attaching the 3-(4-methoxyphenyl)ethyl side chain to the isocoumarin core.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.